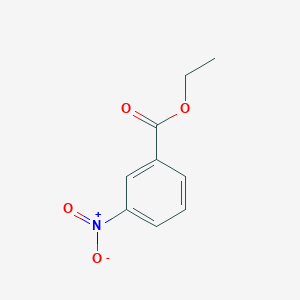

Ethyl 3-nitrobenzoate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBIJCPQTPFQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060692 | |

| Record name | Benzoic acid, 3-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-98-4 | |

| Record name | Benzoic acid, 3-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-nitro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-nitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-nitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-nitro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl 3-nitrobenzoate

This guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its physicochemical properties, spectroscopic data, detailed synthesis protocols, and its significant role in the development of pharmaceutical agents.

Core Chemical Identity and Properties

This compound, also known as ethyl m-nitrobenzoate, is an organic compound featuring a benzene ring substituted with an ethyl ester group and a nitro group at the meta position. Its chemical structure makes it a valuable precursor in organic synthesis, particularly for introducing an amino group at the 3-position of a benzoate scaffold through reduction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 618-98-4 | [1][2][3] |

| Molecular Formula | C₉H₉NO₄ | [1][2][3] |

| Molecular Weight | 195.17 g/mol | [1][2][3] |

| Appearance | White to off-white solid | |

| Melting Point | 41-44 °C | |

| Boiling Point | 297-298 °C | |

| Density | ~1.253 g/cm³ | |

| Solubility | Insoluble in water, soluble in hot ethanol | |

| LogP | 1.771 - 2.29 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are consistent with the structure of this compound, showing characteristic signals for the ethyl group and the substituted aromatic ring.

Table 2: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.87 | t | 1.7 | 1H | H-2 (Ar-H) |

| 8.42 | ddd | 8.3, 2.3, 1.1 | 1H | H-4 (Ar-H) |

| 8.37 | ddd | 7.7, 1.7, 1.1 | 1H | H-6 (Ar-H) |

| 7.67 | t | 8.0 | 1H | H-5 (Ar-H) |

| 4.45 | q | 7.1 | 2H | -OCH₂CH₃ |

| 1.44 | t | 7.1 | 3H | -OCH₂CH₃ |

Table 3: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 164.42 | C=O (Ester) |

| 148.19 | C-NO₂ |

| 135.24 | Ar-C |

| 132.17 | Ar-C |

| 129.54 | Ar-C |

| 127.25 | Ar-C |

| 124.50 | Ar-C |

| 61.91 | -OCH₂CH₃ |

| 14.24 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The assignments below are based on typical frequencies for similar aromatic nitro-ester compounds.[4]

Table 4: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1590 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1340 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~800 | Strong | C-H Out-of-Plane Bend (Aromatic) |

Experimental Protocols

This compound can be synthesized via two primary, reliable routes.

Synthesis via Electrophilic Aromatic Substitution

This method involves the direct nitration of ethyl benzoate. The ester group is a deactivating, meta-directing group, which favors the formation of the 3-nitro isomer.

Methodology:

-

Preparation of Ester Solution: In a round-bottomed flask equipped with a magnetic stirrer, add ethyl benzoate. Cool the flask in an ice-water bath to 0-10°C. Slowly add concentrated sulfuric acid while stirring, maintaining the temperature within the specified range.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be prepared in an ice bath and allowed to cool.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred ester solution over approximately 15-20 minutes. The temperature of the reaction must be carefully controlled and kept below 15°C to minimize the formation of dinitrated byproducts.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.

-

Isolation: Pour the reaction mixture slowly over a beaker of crushed ice with constant stirring. The crude this compound will precipitate as a solid.

-

Purification: Collect the solid product by suction filtration and wash thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a mixture of ethanol and water to yield a crystalline solid.

Synthesis via Fischer Esterification

This alternative route involves the acid-catalyzed esterification of 3-nitrobenzoic acid with ethanol. This method is advantageous if the starting acid is more readily available than ethyl benzoate.

Methodology:

-

Reaction Setup: To a round-bottomed flask fitted with a Dean-Stark apparatus and a reflux condenser, add 3-nitrobenzoic acid, a large excess of ethanol, an inert solvent such as toluene, and a catalytic amount of concentrated sulfuric acid.

-

Esterification: Heat the mixture to reflux. The water formed during the reaction is removed as an azeotrope with the solvent, which is collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acid is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Isolation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Applications in Research and Drug Development

The primary utility of this compound in drug development lies in its role as a precursor to Ethyl 3-aminobenzoate . The nitro group can be readily and cleanly reduced to an amine, which is a versatile functional group for building more complex molecular architectures.[5]

Reduction to Ethyl 3-aminobenzoate

The conversion of the nitro group to an amine is a pivotal step. Several methods are effective, with catalytic hydrogenation being one of the most common and high-yielding.

Methodology: Catalytic Hydrogenation

-

Dissolve this compound in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate to yield Ethyl 3-aminobenzoate, which is often pure enough for subsequent steps. Other reducing agents like tin(II) chloride or iron in acidic media can also be used.[5]

Role as a Pharmaceutical Building Block

Ethyl 3-aminobenzoate and its derivatives are key intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs). A prominent example is its connection to the synthesis of Nilotinib , a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[6][7] While Nilotinib itself uses a more substituted aniline, the core synthetic strategy highlights the importance of the 3-aminobenzoate scaffold.

The 3-aminobenzoate structure allows for:

-

Amide bond formation: The amino group can react with carboxylic acids or their derivatives to form complex amides, a common linkage in drug molecules.

-

Guanidinylation: The amine can be converted into a guanidine group, which is a key step in some synthetic routes for kinase inhibitors.[6]

-

Heterocycle formation: The amine serves as a nucleophile in reactions to construct various heterocyclic ring systems that are prevalent in medicinal chemistry.

This strategic conversion makes this compound a valuable starting material for the synthesis of a wide range of compounds with potential therapeutic applications.

References

- 1. This compound | C9H9NO4 | CID 69261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemeo.com [chemeo.com]

- 3. veeprho.com [veeprho.com]

- 4. (Solved) - IR spectrum of methyl-3-nitrobenzoate Assign IR frequencies for... (1 Answer) | Transtutors [transtutors.com]

- 5. guidechem.com [guidechem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 3-nitrobenzoate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-nitrobenzoate is an important aromatic nitro compound with significant applications as a chemical intermediate in organic synthesis and potential utility in the field of drug discovery. This technical guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into its applications, particularly its role as a precursor in the synthesis of other molecules and its emerging potential as an antimicrobial agent. Detailed experimental protocols and visualizations of key chemical transformations are included to support research and development activities.

Chemical Structure and Identification

This compound is an organic compound featuring a benzene ring substituted with an ethoxycarbonyl group (-COOCH₂CH₃) and a nitro group (-NO₂) at the meta position.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Synonyms | Ethyl m-nitrobenzoate, 3-Nitrobenzoic acid ethyl ester[2] |

| CAS Number | 618-98-4[2][3] |

| Molecular Formula | C₉H₉NO₄[2][3] |

| Molecular Weight | 195.17 g/mol [2] |

| SMILES | CCOC(=O)c1cccc(c1)--INVALID-LINK--[O-][4] |

| InChIKey | MKBIJCPQTPFQKQ-UHFFFAOYSA-N[3][4] |

Physicochemical Properties

This compound is a solid at room temperature, appearing as white to pale yellow crystals.[5] It is stable under normal conditions but is incompatible with strong oxidizing agents.[6]

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 41-44 °C | [5] |

| Boiling Point | 297-298 °C | [6] |

| Density | ~1.35 g/cm³ | [6] |

| Solubility | Insoluble in water, soluble in hot ethanol. | [7] |

| logP (Octanol-Water Partition Coefficient) | 1.771 | [4] |

Synthesis and Purification

The most common laboratory synthesis of this compound is through the Fischer esterification of 3-nitrobenzoic acid with ethanol, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification of 3-Nitrobenzoic Acid

Materials:

-

3-nitrobenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium chloride (NaCl) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, Büchner funnel, and filtration flask.

Procedure:

-

To a solution of 3-nitrobenzoic acid in anhydrous ethanol, cautiously add a catalytic amount of concentrated sulfuric acid.[8]

-

Heat the mixture to reflux for 2 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography.

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Add a mixture of deionized water and ethyl acetate to the residue.[8]

-

Transfer the mixture to a separatory funnel and wash the organic layer with a saturated solution of sodium bicarbonate, followed by a saturated solution of sodium chloride.[8]

-

Dry the organic phase over anhydrous sodium sulfate and filter.[8]

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product by recrystallization from a minimal amount of hot ethanol to obtain pale yellow crystals.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data

| Technique | Key Data |

| ¹H NMR | δ (ppm) in CDCl₃: ~8.87 (t, 1H, Ar-H), ~8.40 (dd, 1H, Ar-H), ~8.30 (dd, 1H, Ar-H), ~7.65 (t, 1H, Ar-H), 4.45 (q, 2H, -OCH₂CH₃), 1.44 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~164.5 (C=O), ~148.2 (C-NO₂), ~135.3, ~132.2, ~129.6, ~127.3, ~124.5 (Ar-C), ~61.9 (-OCH₂CH₃), ~14.2 (-OCH₂CH₃) |

| IR (KBr) | ν (cm⁻¹): ~1720 (C=O stretch), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch) |

| Mass Spec (EI) | m/z: 195 (M⁺), 150 ([M-OC₂H₅]⁺), 121, 104, 76 |

Experimental Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Infrared (IR) Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer.

-

Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, typically using electron ionization (EI), and the resulting mass-to-charge ratios of the fragments are detected.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of the nitro group, which can be readily reduced to an amino group.

Intermediate in Organic Synthesis

The reduction of the nitro group in this compound yields ethyl 3-aminobenzoate, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This transformation is a cornerstone in the functionalization of the benzene ring.

Potential in Drug Discovery: Antimycobacterial Activity

Recent studies have highlighted the potential of nitrobenzoate derivatives as antimycobacterial agents.[7][9] These compounds are often considered prodrugs that are activated within the mycobacterial cell.

The proposed mechanism of action involves the enzymatic reduction of the nitro group by a mycobacterial nitroreductase.[10][11] This process generates reactive nitrogen species that can lead to cellular damage and inhibit essential biological processes, such as cell wall synthesis.[9][10] The 3,5-dinitrobenzoate scaffold, in particular, has shown promise for the development of new drugs against Mycobacterium tuberculosis.[7][9]

Safety and Toxicology

This compound is considered hazardous and should be handled with appropriate safety precautions.

Table 4: Toxicological and Safety Information

| Hazard | Description | Precautionary Measures |

| Skin Irritation | Causes skin irritation (Category 2).[5] | Wear protective gloves and clothing. Wash hands thoroughly after handling.[5] |

| Eye Irritation | Causes serious eye irritation (Category 2).[5] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[5] |

| Respiratory Irritation | May cause respiratory irritation (Category 3).[5] | Avoid breathing dust. Use only in a well-ventilated area.[5] |

| LD50/LC50 | No specific data available for this compound. For the similar compound ethyl 4-nitrobenzoate, oral LD50 in mice is 2050 mg/kg and in rats is 2660 mg/kg.[12] | Handle with care and avoid ingestion. |

It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.[5][13]

Conclusion

This compound is a versatile chemical intermediate with a well-defined profile of properties and reactivity. Its importance in organic synthesis, particularly as a precursor to amino compounds, is well-established. Furthermore, the emerging research into its antimycobacterial properties opens up new avenues for its application in drug discovery and development. This guide provides a solid foundation of technical information for researchers and scientists working with this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound | C9H9NO4 | CID 69261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. chemeo.com [chemeo.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 618-98-4 [chemicalbook.com]

- 7. repositorio.ucp.pt [repositorio.ucp.pt]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Ethyl m-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl m-nitrobenzoate is an aromatic nitro compound that serves as a key intermediate in organic synthesis. Its chemical structure, featuring an ester functional group and a meta-directing nitro group, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. This document provides a comprehensive overview of ethyl m-nitrobenzoate, including its chemical and physical properties, detailed synthesis protocols, spectral data, and its applications, particularly in the context of drug development.

Chemical and Physical Properties

Ethyl m-nitrobenzoate is a stable, light yellow crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Ethyl m-Nitrobenzoate

| Property | Value | Reference |

| Chemical Formula | C₉H₉NO₄ | [2][3][4] |

| Molecular Weight | 195.17 g/mol | [2][3] |

| CAS Number | 618-98-4 | [2][3] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 41-44 °C | [5][6] |

| Boiling Point | 297-298 °C | [5][6] |

| Density | 1.253 g/cm³ | [5] |

| Refractive Index | 1.544 | [5] |

| Solubility | Limited solubility in water, soluble in organic solvents like ethanol, acetone, and chloroform. | |

| LogP (Octanol/Water) | 2.29 | [5] |

Synthesis of Ethyl m-Nitrobenzoate

There are two primary and reliable methods for the synthesis of ethyl m-nitrobenzoate: the Fischer esterification of m-nitrobenzoic acid and the nitration of ethyl benzoate.

Fischer Esterification of m-Nitrobenzoic Acid

This method involves the acid-catalyzed reaction between m-nitrobenzoic acid and ethanol to yield ethyl m-nitrobenzoate and water. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine m-nitrobenzoic acid and an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. The addition is exothermic, and the flask may need to be cooled in an ice bath.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess ethanol can be removed using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl m-nitrobenzoate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure ethyl m-nitrobenzoate.

Caption: Workflow for the synthesis of ethyl m-nitrobenzoate via Fischer Esterification.

Nitration of Ethyl Benzoate

This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring of ethyl benzoate. The ester group is a meta-director, leading to the preferential formation of ethyl m-nitrobenzoate.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cool concentrated sulfuric acid.

-

Addition of Ethyl Benzoate: Slowly add ethyl benzoate to the cooled sulfuric acid while maintaining a low temperature (0-10 °C).

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the ethyl benzoate-sulfuric acid solution. The temperature of the reaction mixture should be carefully controlled and kept below 15 °C to minimize the formation of dinitro byproducts.

-

Reaction Time: After the addition is complete, allow the reaction to stir at room temperature for a short period (e.g., 15-30 minutes).

-

Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude ethyl m-nitrobenzoate will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure ethyl m-nitrobenzoate. The yield is typically slightly lower than that of methyl m-nitrobenzoate due to the greater solubility of the ethyl ester.[7]

Caption: Workflow for the synthesis of ethyl m-nitrobenzoate via nitration of ethyl benzoate.

Spectral Data

The structure of ethyl m-nitrobenzoate can be confirmed by various spectroscopic techniques.

Table 2: Spectral Data of Ethyl m-Nitrobenzoate

| Spectroscopy | Key Features | Reference |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and aromatic protons. | [5] |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and ethyl group carbons. | [5] |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C-O stretch, and the symmetric and asymmetric stretches of the nitro group. | [3][5] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | [3] |

Applications in Drug Development

Nitroaromatic compounds, including ethyl m-nitrobenzoate, are valuable precursors in the synthesis of pharmaceuticals due to the versatile chemistry of the nitro group.[8][9][10] The nitro group can be readily reduced to an amino group, which is a common functional group in many drug molecules and serves as a handle for further chemical modifications.

-

Intermediate for Biologically Active Molecules: The benzoic acid core is a precursor to many medicinally important heterocycles, such as benzimidazoles and benzoxazoles.[11] Ethyl m-nitrobenzoate can be used as a starting material for the synthesis of various substituted benzimidazole and benzoxazole derivatives, which are known to exhibit a wide range of biological activities.

-

Antimycobacterial Activity: Nitrobenzoates have shown intriguing activity against M. tuberculosis. The presence of the nitro group is often associated with the antimicrobial activity of these compounds.[8][9][10] Ethyl m-nitrobenzoate can serve as a scaffold for the development of novel antitubercular agents.

-

General Synthetic Utility: The combination of the ester and nitro functionalities allows for a variety of chemical transformations, making ethyl m-nitrobenzoate a useful building block in the multi-step synthesis of complex target molecules in drug discovery programs.

Caption: Synthetic pathway from ethyl m-nitrobenzoate to potential drug candidates.

Safety Information

Ethyl m-nitrobenzoate is considered hazardous.[1] It can cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Ethyl m-nitrobenzoate is a valuable and versatile chemical intermediate with well-established synthesis protocols. Its utility in organic synthesis, particularly as a precursor for biologically active molecules, makes it a compound of significant interest to researchers in drug development and medicinal chemistry. The information provided in this guide serves as a comprehensive resource for the synthesis, characterization, and application of ethyl m-nitrobenzoate.

References

- 1. proprep.com [proprep.com]

- 2. webassign.net [webassign.net]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. youtube.com [youtube.com]

- 5. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]

- 6. Solved Write the full mechanism for the synthesis of Ethyl | Chegg.com [chegg.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Ethyl 3-nitro-4-(propylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

3-Nitrobenzoic acid ethyl ester introduction

An In-depth Technical Guide to 3-Nitrobenzoic Acid Ethyl Ester

Authored by a Senior Application Scientist

Foreword

In the landscape of modern organic synthesis and drug development, the utility of a chemical intermediate is measured by its reactivity, versatility, and accessibility. 3-Nitrobenzoic acid ethyl ester, also known as ethyl 3-nitrobenzoate, stands out as a pivotal building block that meets these criteria. Its aromatic scaffold, adorned with both an electron-withdrawing nitro group and a versatile ester functionality, provides a rich platform for a multitude of chemical transformations. This guide is designed for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this compound. We will move beyond simple data recitation to explore the causality behind synthetic choices, the logic of purification, and the strategic application of this intermediate in complex molecular design.

Core Characteristics and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature, appearing as a white to pale yellow powder.[1][2] Its structural features—a benzene ring substituted at the meta position with a nitro group and an ethyl ester—dictate its physical and chemical properties. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acidity of the parent carboxylic acid.[3][4]

A comprehensive summary of its key physicochemical properties is presented below, providing essential data for experimental design and safety assessment.

| Property | Value | Source(s) |

| CAS Number | 618-98-4 | [1][5][6] |

| Molecular Formula | C₉H₉NO₄ | [5][6] |

| Molecular Weight | 195.17 g/mol | [5][6] |

| Appearance | White to pale yellow crystalline solid | [1][2] |

| Melting Point | 41-45 °C | [1][2][7] |

| Boiling Point | 297-298 °C | [7][8] |

| Density | ~1.25 - 1.35 g/cm³ | [7][8] |

| Solubility | Soluble in organic solvents like ethanol, acetone; limited solubility in water. | [9] |

| IUPAC Name | This compound | [5][6] |

Synthesis of this compound: A Tale of Two Pathways

The preparation of this compound is typically achieved via two primary synthetic routes. The choice between them often depends on the availability of starting materials, desired scale, and purity requirements.

Primary Pathway: Fischer Esterification of 3-Nitrobenzoic Acid

The most common and direct laboratory-scale synthesis is the Fischer esterification of 3-nitrobenzoic acid with ethanol.[10] This acid-catalyzed reaction is a classic example of a reversible nucleophilic acyl substitution.[11][12]

2.1.1 Mechanistic Rationale

Understanding the mechanism is critical for optimizing the reaction. The process is driven by the protonation of the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic ethanol to attack, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.

Caption: Mechanism of Fischer Esterification.

2.1.2 Self-Validating Experimental Protocol

This protocol is designed to maximize yield by addressing the reversible nature of the reaction.

Core Principle: The reaction is governed by Le Chatelier's principle. To drive the equilibrium toward the product, one must either use a large excess of a reactant (typically the alcohol, which can also serve as the solvent) or remove the water byproduct as it forms.[13]

Materials:

-

3-Nitrobenzoic acid

-

Anhydrous Ethanol (absolute, >99.5%)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzoic acid (1.0 eq) and a significant excess of anhydrous ethanol (e.g., 8-10 mL per gram of acid).[10]

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approx. 0.1-0.2 eq) to the mixture while stirring. The addition is exothermic and should be done cautiously.

-

Expertise: Sulfuric acid serves not only as the catalyst but also as a dehydrating agent, sequestering the water formed during the reaction.

-

-

Reflux: Heat the mixture to a gentle reflux and maintain for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Neutralization: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice water.[10] This will cause the crude ester to precipitate as a solid.

-

Trustworthiness: The precipitation validates the formation of a less polar, water-insoluble product.

-

-

Isolation: Isolate the crude solid product by suction filtration and wash the filter cake with cold water to remove residual acid and ethanol.

-

Purification - Acid Removal: Transfer the crude solid to a separatory funnel containing ethyl acetate and a saturated solution of sodium bicarbonate. Shake gently to neutralize and remove any unreacted 3-nitrobenzoic acid and the sulfuric acid catalyst. The carboxylic acid will be deprotonated to its water-soluble sodium salt.

-

Purification - Drying: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Final Product: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound. The product can be further purified by recrystallization from a minimal amount of methanol or ethanol if necessary.[10]

Alternative Pathway: Nitration of Ethyl Benzoate

An alternative route involves the direct nitration of ethyl benzoate using a mixture of concentrated nitric and sulfuric acids.[14]

Core Principle: This is a classic electrophilic aromatic substitution. The ester group is a deactivating, meta-directing substituent. The nitronium ion (NO₂⁺), generated in situ from the acid mixture, acts as the electrophile.[4][15]

Comparison to Fischer Esterification:

-

Starting Material: Uses ethyl benzoate instead of 3-nitrobenzoic acid.

-

Regioselectivity: While the primary product is the meta-substituted ester, ortho and para isomers are formed as minor byproducts, which can complicate purification.[3][14]

-

Reaction Conditions: Requires careful temperature control (typically below 10°C) to prevent dinitration and control the exothermic reaction.[16]

This route is often favored in industrial settings where ethyl benzoate may be a more economical starting material, but for laboratory synthesis requiring high purity, the Fischer esterification of 3-nitrobenzoic acid is generally more straightforward.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized product is paramount. Below are the expected spectroscopic signatures for this compound.

-

¹H NMR: The spectrum will show characteristic signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm) and four distinct signals for the aromatic protons in the downfield region (typically between 7.6 and 8.8 ppm), reflecting the asymmetry of the meta-substituted ring.[7][17]

-

¹³C NMR: The spectrum will display 9 distinct carbon signals. Key signals include the carbonyl carbon (~164 ppm), the two ethyl carbons (~62 ppm and ~14 ppm), and six unique aromatic carbon signals, including the carbon attached to the nitro group (~148 ppm).[7][15]

-

IR Spectroscopy: The infrared spectrum will show strong characteristic absorption bands for the C=O stretch of the ester (around 1720-1730 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[5][6][18]

-

Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 195. Other significant fragments may appear at m/z = 165 ([M-NO]⁺), 150 ([M-OEt]⁺), and 120.[5][6]

Key Synthetic Applications in Drug Development

This compound is rarely the final target molecule; its value lies in its potential for further transformation. Its most significant application is as a precursor to ethyl 3-aminobenzoate, a key intermediate for many pharmaceuticals.

Reduction to Ethyl 3-Aminobenzoate

The reduction of the nitro group to a primary amine is a fundamental and highly reliable transformation. This opens up a vast array of subsequent reactions, such as amide bond formation, diazotization, and reductive amination.

Caption: Workflow for Catalytic Hydrogenation.

4.1.1 Protocol: Catalytic Hydrogenation

This is one of the cleanest and most efficient methods for nitro group reduction.

Materials:

-

This compound

-

Ethanol or Ethyl Acetate

-

Palladium on Carbon (Pd/C, 5-10% catalyst loading)

-

Hydrogen source (gas cylinder or balloon)

-

Celite®

Procedure:

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol in a flask designed for hydrogenation.

-

Catalyst: Carefully add Pd/C catalyst (typically 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).

-

Safety: Pd/C is flammable, especially when dry or in the presence of flammable solvents and hydrogen. It should be handled with care.

-

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.

-

Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature. The reaction is often complete within a few hours.

-

Expertise: The reaction progress can be monitored by the consumption of hydrogen or by TLC, where the product amine will have a different Rf value and may be visible with specific stains (e.g., ninhydrin).

-

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield ethyl 3-aminobenzoate, which is often pure enough for subsequent steps without further purification.

Other reliable reduction methods include using metals in acidic media (e.g., SnCl₂/HCl or Fe/AcOH) or transfer hydrogenation with reagents like ammonium formate.[19][20]

Utility as a Pharmaceutical Building Block

The resulting ethyl 3-aminobenzoate is a precursor to a wide range of biologically active molecules. The amino group provides a nucleophilic handle for building complexity, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This dual functionality makes it a valuable intermediate in the synthesis of APIs where a meta-substituted aminobenzoic acid core is required.[21]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[2] The parent compound, 3-nitrobenzoic acid, is harmful if swallowed.[22][23]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is stable under recommended storage conditions.[2][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-Nitrobenzoic acid ethyl ester is more than just a catalog chemical; it is a versatile and reliable synthetic intermediate. Its straightforward synthesis via Fischer esterification, coupled with the high-yielding and clean conversion of its nitro group to an amine, secures its place as a valuable tool in the arsenal of the synthetic chemist. A thorough understanding of its properties, the mechanisms of its formation, and its subsequent reactions, as detailed in this guide, empowers researchers to leverage its full potential in the pursuit of novel molecular architectures for drug discovery and beyond.

References

- 1. A10626.14 [thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C9H9NO4 | CID 69261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound | 618-98-4 [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. brainly.com [brainly.com]

- 12. homework.study.com [homework.study.com]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. aiinmr.com [aiinmr.com]

- 16. youtube.com [youtube.com]

- 17. This compound(618-98-4) 1H NMR [m.chemicalbook.com]

- 18. This compound [webbook.nist.gov]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Sciencemadness Discussion Board - Reduction of Mthis compound to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 21. chemimpex.com [chemimpex.com]

- 22. westliberty.edu [westliberty.edu]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to Ethyl 3-nitrobenzoate as a Chemical Intermediate

Abstract: Ethyl 3-nitrobenzoate (CAS No. 618-98-4) is a pivotal chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its bifunctional nature, featuring both an ester and a nitro group, allows for a range of chemical transformations, making it a versatile building block in complex organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis methodologies, and its primary applications, with a focus on its conversion to subsequent intermediates. The content is tailored for researchers, chemists, and professionals in the field of drug development and fine chemical manufacturing.

Physicochemical Properties

This compound is a solid, often appearing as a yellow crystalline powder at room temperature.[1][2] It is stable under normal conditions but is incompatible with strong oxidizing agents. Its solubility in common organic solvents like ethanol and acetone, contrasted with its limited solubility in water, dictates its use in various reaction and purification protocols.[1]

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 618-98-4 | [2][3] |

| Molecular Formula | C₉H₉NO₄ | [2][4][3][5] |

| Molecular Weight | 195.17 g/mol | [4][3][5] |

| Appearance | Solid, yellow crystalline powder | [1][2] |

| Melting Point | 39.7 - 42 °C | [2][4][6][7] |

| Boiling Point | approx. 298 °C at 760 mmHg | [2][4] |

| Density | approx. 1.25 - 1.35 g/cm³ | [2][4] |

| Flash Point | 137 °C | [2] |

| Vapor Pressure | 0.00125 mmHg at 25°C | [2][4] |

| Solubility | Soluble in ethanol, acetone; limited in water | [1] |

Synthesis Methodologies

This compound can be reliably synthesized via two primary routes: the direct nitration of ethyl benzoate or the Fischer esterification of 3-nitrobenzoic acid. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Experimental Protocol 2.1: Nitration of Ethyl Benzoate

This method involves the electrophilic aromatic substitution of ethyl benzoate using a nitrating mixture of sulfuric and nitric acids. The ester group is a meta-director, leading to the desired 3-substituted product.[8]

-

Materials: Ethyl benzoate, concentrated sulfuric acid (98%), concentrated nitric acid (70%), ice, water.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 75 mL of concentrated sulfuric acid.

-

Once cooled to below 10°C, add 38.5 g (0.256 mol) of ethyl benzoate in a single portion. Allow the initial exotherm to subside and the mixture to cool.[7]

-

Separately, prepare the nitrating mixture by carefully adding 21 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, ensuring the mixture is pre-cooled.

-

Add the nitrating mixture dropwise to the ethyl benzoate solution, maintaining the reaction temperature below 15°C. This addition can take over an hour.[7]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly onto a large volume of crushed ice with constant stirring to precipitate the crude product.

-

Allow the ice to melt completely, then collect the solid product by filtration under suction. Wash the filter cake with cold water.

-

Purify the crude this compound by recrystallization from an ethanol/water mixture to yield a solid with a melting point of approximately 38-42°C.[8][7] A crude yield of over 70% can be expected with efficient stirring and temperature control.[7]

-

Experimental Protocol 2.2: Esterification of 3-Nitrobenzoic Acid

This process involves the acid-catalyzed esterification of 3-nitrobenzoic acid with ethanol. The use of an inert solvent and continuous removal of water drives the equilibrium towards the product, often resulting in high yields.[6]

-

Materials: 3-nitrobenzoic acid, ethanol, an inert azeotropic solvent (e.g., toluene or cyclohexane), and an acid catalyst (e.g., polyfluoroalkanesulfonic acid hydrate or sulfuric acid).

-

Procedure:

-

Charge a flask equipped with a Dean-Stark apparatus, condenser, and thermometer with 351 g (2.1 mol) of 3-nitrobenzoic acid, 700 g of toluene, and a catalytic amount (e.g., 10 g) of hexafluoropropanesulfonic acid hydrate.[6]

-

Heat the mixture to approximately 95-100°C.

-

Begin the addition of an excess of ethanol (e.g., 400-500 mol %). The addition should be controlled to maintain a steady reaction temperature while a mixture of toluene, ethanol, and water is continuously distilled off via the Dean-Stark trap.[6]

-

-

Work-up and Purification:

-

Upon completion of the reaction (as monitored by TLC or GC), cool the mixture.

-

Pour the toluene solution into water for washing. The organic layer is separated.[6]

-

The solvent is removed under reduced pressure. The resulting moist product can be dried by incipient distillation to yield pure this compound.[6] This method has been reported to achieve yields as high as 94.7% with a purity of 98.6% by HPLC.[6]

-

Applications as a Chemical Intermediate

The primary utility of this compound in synthetic chemistry stems from the reactivity of its nitro group. The reduction of the nitro moiety to an amine is a foundational step for introducing a nucleophilic site on the aromatic ring, opening pathways to a vast array of more complex molecules.

Core Transformation: Reduction to Ethyl 3-aminobenzoate

The conversion of this compound to ethyl 3-aminobenzoate is its most significant application. Ethyl 3-aminobenzoate is a valuable precursor in the pharmaceutical industry. Various reagents can accomplish this reduction, including catalytic hydrogenation (H₂/Pd-C), metal-acid systems (Fe/HCl, Sn/HCl), or milder methods for substrates with sensitive functional groups.

Experimental Protocol 3.1: Reduction using Indium/Ammonium Chloride

This protocol is adapted from a procedure for the 4-nitro isomer, which demonstrates an environmentally safer method using indium metal in an aqueous ethanol solution.[9] This system is effective for the selective reduction of aromatic nitro groups.[9]

-

Materials: this compound, ethanol, ammonium chloride, indium powder (99.9%+), water, dichloromethane, brine.

-

Procedure:

-

In a round-bottom flask, prepare a suspension of 10 g (51 mmol) of this compound in 250 mL of ethanol.

-

Add a solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water to the flask.[9]

-

Add 23.5 g (205 mmol) of indium powder to the mixture.

-

Heat the resulting mixture at reflux for 2.5-3 hours, monitoring the reaction by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with 350-400 mL of water.

-

Filter the mixture under vacuum to remove inorganic solids.

-

Extract the aqueous filtrate with multiple portions of dichloromethane (6-8 x 60 mL).[9]

-

Combine the organic phases, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield crude ethyl 3-aminobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.

-

Safety and Handling

This compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. It should be stored in a cool, dry place away from strong oxidizing agents.[1][4]

Conclusion

This compound is a fundamentally important and versatile chemical intermediate. Its straightforward synthesis and the strategic importance of its primary derivative, ethyl 3-aminobenzoate, secure its role as a key building block in the production of a wide range of high-value chemicals. The methodologies presented herein provide a technical foundation for its synthesis and application, underscoring its continued relevance in modern organic and medicinal chemistry.

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | C9H9NO4 | CID 69261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]

- 7. Sciencemadness Discussion Board - Synthesis of m-nitro ethylbenzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Ethyl 3-nitrobenzoate: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-nitrobenzoate, a key intermediate in organic synthesis. The document details its discovery and historical context, provides established synthesis protocols with quantitative data, and illustrates the synthetic workflows using logical diagrams. This information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this versatile compound.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work on aromatic nitration in the mid-19th century. While a singular "discovery" of this specific ester is not prominently documented, its synthesis became feasible following the establishment of reliable nitration methods for aromatic compounds.

The journey began with the first synthesis of nitrobenzene in 1834 by Eilhard Mitscherlich, who treated benzene with fuming nitric acid. This laid the groundwork for the exploration of nitration reactions on other aromatic substrates. A significant advancement came with the introduction of "mixed acid," a combination of concentrated nitric and sulfuric acids, which proved to be a much more effective nitrating agent.

The synthesis of nitro-substituted benzoic acid esters, including this compound, followed from these early discoveries. While the exact first synthesis of this compound is not definitively attributed to a single individual in the available historical records, the methodology for its preparation is a direct extension of the techniques developed for similar compounds. A notable early work in this area is the nitration of methyl benzoate, with the understanding that the same principles apply to the ethyl ester. The synthesis of m-nitrobenzoic acid, the precursor acid for the ester, was also established during this period through the nitration of benzoic acid.

The esterification of 3-nitrobenzoic acid and the direct nitration of ethyl benzoate emerged as the two primary routes for its preparation, both of which were well within the synthetic capabilities of organic chemists by the latter half of the 19th century. These methods, refined over the years, remain the fundamental approaches for the synthesis of this compound today.

Physicochemical Properties

This compound is a stable crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic applications.

| Property | Value | Units |

| Molecular Formula | C₉H₉NO₄ | |

| Molecular Weight | 195.17 | g/mol |

| CAS Number | 618-98-4 | |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 41-44 | °C |

| Boiling Point | 297-298 | °C |

| Density | 1.253 | g/cm³ |

| Solubility | Soluble in ethanol, ether, and other organic solvents. Insoluble in water. |

Synthesis of this compound: Experimental Protocols

Two primary methods are employed for the synthesis of this compound: the nitration of ethyl benzoate and the Fischer esterification of 3-nitrobenzoic acid. Detailed protocols for both methods are provided below.

Method 1: Nitration of Ethyl Benzoate

This method involves the direct nitration of the aromatic ring of ethyl benzoate using a mixed acid solution. The ester group is a meta-directing group, leading to the preferential formation of the 3-nitro isomer.

-

Preparation of the Nitrating Mixture: In a flask, carefully add 25 mL of concentrated sulfuric acid to 25 mL of concentrated nitric acid. Cool the mixture in an ice bath to below 10°C.

-

Reaction Setup: Place 50 g (0.33 mol) of ethyl benzoate in a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice bath.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirred ethyl benzoate solution, ensuring the temperature of the reaction mixture is maintained between 5-15°C. The addition should take approximately one hour.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.

-

Work-up: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The crude this compound will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. Recrystallize the crude product from ethanol to obtain pure this compound.

| Parameter | Value |

| Typical Yield | 80-90% |

| Purity (by HPLC) | >98% |

Method 2: Fischer Esterification of 3-Nitrobenzoic Acid

This classic method involves the acid-catalyzed esterification of 3-nitrobenzoic acid with ethanol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 50 g (0.30 mol) of 3-nitrobenzoic acid in 150 mL of absolute ethanol.

-

Catalyst Addition: Carefully add 5 mL of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Work-up: Pour the residue into 300 mL of cold water. The this compound will separate as an oil or solid.

-

Extraction: Extract the product with diethyl ether (2 x 100 mL).

-

Washing: Wash the combined organic layers with a 5% sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation or recrystallization from ethanol.

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >99% |

Synthetic Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthesis methods for this compound.

Caption: Workflow for the synthesis of this compound via nitration of ethyl benzoate.

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, primarily due to the presence of the nitro group, which can be readily transformed into other functional groups. The most significant application is its reduction to ethyl 3-aminobenzoate, a key precursor for the synthesis of various pharmaceuticals, including local anesthetics and other biologically active molecules. The electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution reactions, further expanding its synthetic utility.

Conclusion

This compound, a compound with historical roots in the development of classical organic chemistry, continues to be a relevant and important intermediate in modern synthesis. Its straightforward preparation, well-defined properties, and versatile reactivity make it an indispensable tool for chemists in academic research and the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to facilitate its effective and safe use in the laboratory and in the development of new chemical entities.

An In-depth Technical Guide to the Nitration of Benzoate Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nitration of benzoate esters, a fundamental electrophilic aromatic substitution reaction. The focus is on the synthesis of nitrobenzoate esters, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals.[1][2][3] This document details the underlying mechanism, regioselectivity, experimental protocols, and key safety considerations.

Core Principles: Mechanism and Regioselectivity

The nitration of a benzoate ester is a classic example of electrophilic aromatic substitution (EAS).[1][2][4][5] The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring of the ester.

1.1. Generation of the Electrophile

The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺).[2][4][5][6] It is typically generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid acts as a catalyst and a dehydrating agent, protonating nitric acid, which then loses a molecule of water to form the nitronium ion.[1][6][7]

1.2. The Reaction Mechanism

The mechanism proceeds in two main steps:

-

Electrophilic Attack: The electron-rich π system of the benzene ring attacks the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][6]

-

Reprotonation: A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrobenzoate ester.[2][6]

Caption: General mechanism for the nitration of benzoate esters.

1.3. Regioselectivity: The Meta-Directing Effect

The ester group (-COOR) is an electron-withdrawing group and a deactivating substituent on the benzene ring.[1][4][8] It deactivates the ring towards electrophilic attack by withdrawing electron density, making the reaction slower than the nitration of benzene itself.[4][9]

The ester group directs incoming electrophiles, such as the nitronium ion, to the meta position.[1][5][7][8] This is because the resonance structures of the arenium ion formed by attack at the ortho and para positions place a positive charge on the carbon atom directly attached to the electron-withdrawing carbonyl group, which is highly unfavorable. The intermediate for meta attack is the most stable of the three possibilities, leading to the predominant formation of the meta-substituted product.[1][5]

Experimental Protocols

The following sections provide detailed methodologies for the nitration of methyl benzoate, a common substrate in this reaction. The protocols are based on established laboratory procedures.[4][5][7][8][10]

2.1. Materials and Reagents

| Reagent/Material | Purpose |

| Methyl Benzoate | Starting material (substrate) |

| Concentrated Sulfuric Acid (H₂SO₄) | Catalyst and solvent |

| Concentrated Nitric Acid (HNO₃) | Source of the nitro group |

| Ice | For temperature control |

| Cold Water | For washing the product |

| Ice-cold Methanol or Ethanol | For washing and recrystallization |

2.2. Standard Experimental Procedure (Educational Scale)

This protocol is adapted from several sources for the nitration of methyl benzoate.[3][5][7][8]

-

Preparation of the Substrate Solution:

-

Preparation of the Nitrating Mixture:

-

The Nitration Reaction:

-

Slowly, and in a dropwise manner, add the cold nitrating mixture to the cold methyl benzoate solution over a period of 10-15 minutes.[4][7][8]

-

Vigorous stirring or swirling is necessary during the addition to ensure proper mixing and heat dissipation.[4][8]

-

The temperature of the reaction mixture should be carefully monitored and maintained below 15°C (ideally between 0-10°C) to minimize the formation of byproducts, such as dinitrated compounds.[1][8][11]

-

-

Reaction Quenching and Product Isolation:

-

After the addition is complete, the reaction mixture is typically stirred for an additional 15 minutes at room temperature or in the ice bath.[7][10]

-

The reaction is then quenched by carefully pouring the mixture onto crushed ice in a beaker.[7][8][10] This causes the solid product, methyl 3-nitrobenzoate, to precipitate.

-

The solid product is collected by vacuum filtration using a Büchner or Hirsch funnel.[4][7]

-

-

Purification:

Caption: A typical experimental workflow for the nitration of methyl benzoate.

Quantitative Data

The following table summarizes typical quantitative data for the nitration of methyl benzoate, including yields and melting points of the primary product, mthis compound.

| Parameter | Value | Reference |

| Typical Yield | 60-85% | [1][11] |

| Melting Point (Crude) | 74-76°C | [11] |

| Melting Point (Recrystallized) | 78°C | [11] |

Reactant Quantities for a Laboratory Scale Synthesis [11]

| Reactant | Amount | Moles |

| Methyl Benzoate | 204 g | 1.5 |

| Conc. Sulfuric Acid (for substrate) | 400 cc | - |

| Conc. Nitric Acid | 125 cc | 1.96 |

| Conc. Sulfuric Acid (for nitrating mix) | 125 cc | - |

Safety Considerations

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. They can cause severe burns upon contact with skin.[4][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles or a face shield, and a lab coat, must be worn at all times.

-

Exothermic Reaction: The nitration reaction is highly exothermic.[1][3] Proper temperature control through the use of an ice bath and slow, controlled addition of reagents is critical to prevent the reaction from running away, which could lead to the formation of dangerous byproducts and a decrease in yield.

-

Fume Hood: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.

Conclusion

The nitration of benzoate esters is a well-established and reliable method for the synthesis of meta-nitro aromatic compounds. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to safety protocols are essential for achieving high yields and purity. The resulting mthis compound is a versatile building block for further chemical transformations, making this reaction highly relevant to professionals in drug development and organic synthesis.[1]

References

- 1. echemi.com [echemi.com]

- 2. pfls.springboardcollaborative.org [pfls.springboardcollaborative.org]

- 3. What is the nitration process of Methyl benzoate?_Chemicalbook [chemicalbook.com]

- 4. webassign.net [webassign.net]

- 5. Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution) | PDF | Chemical Reactions | Physical Chemistry [scribd.com]

- 6. aiinmr.com [aiinmr.com]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 9. webassign.net [webassign.net]

- 10. ochem.weebly.com [ochem.weebly.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Functional Group Analysis of Ethyl 3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-nitrobenzoate is a valuable building block in organic synthesis, frequently employed in the development of pharmaceuticals and other bioactive molecules. A thorough understanding of its chemical structure and the characteristics of its functional groups is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the functional groups present in this compound, supported by spectroscopic data, detailed experimental protocols, and visual representations of its structure and analytical workflow.

Core Functional Groups

This compound possesses two key functional groups that dictate its reactivity and spectroscopic properties: an ethyl ester and a nitro group attached to a benzene ring at the meta position.

-

Ethyl Ester Group (-COOCH₂CH₃): This group is responsible for the compound's characteristic ester chemistry, including hydrolysis and transesterification reactions. Spectroscopically, it gives rise to distinct signals in infrared (IR) and nuclear magnetic resonance (NMR) spectra.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. It has strong, characteristic absorption bands in the IR spectrum.

-

Aromatic Ring (Benzene): The benzene ring provides a rigid scaffold and is substituted at the 1 and 3 positions. Its electronic environment is significantly influenced by the attached ester and nitro groups.

Spectroscopic Data Analysis

The structural features of this compound can be elucidated using a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The data presented below is a typical representation for a solid sample.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3100 | Weak-Medium | Aromatic C-H | Stretching |

| ~2980 | Weak-Medium | Aliphatic C-H (in ethyl group) | Stretching |

| ~1720 | Strong | C=O (Ester) | Stretching |

| ~1600, ~1480 | Medium-Weak | C=C (Aromatic Ring) | Stretching |

| ~1530 | Strong | N-O (Nitro group) | Asymmetric Stretching |

| ~1350 | Strong | N-O (Nitro group) | Symmetric Stretching |

| ~1250 | Strong | C-O (Ester) | Asymmetric Stretching |

| ~1020 | Medium | C-O (Ester) | Symmetric Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum shows distinct signals for the aromatic and ethyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.86 | Singlet | 1H | Aromatic H (position 2) |

| ~8.40 | Doublet of doublets | 1H | Aromatic H (position 4) |

| ~8.37 | Doublet of doublets | 1H | Aromatic H (position 6) |

| ~7.67 | Triplet | 1H | Aromatic H (position 5) |

| ~4.45 | Quartet | 2H | -OCH₂- (ethyl group) |

| ~1.44 | Triplet | 3H | -CH₃ (ethyl group) |

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~164.5 | C=O (Ester) |

| ~148.4 | C-NO₂ (Aromatic) |

| ~135.0 | Aromatic C-H |

| ~132.0 | Aromatic C (ipso to ester) |

| ~129.8 | Aromatic C-H |

| ~127.5 | Aromatic C-H |

| ~124.7 | Aromatic C-H |

| ~62.0 | -OCH₂- (ethyl group) |

| ~14.2 | -CH₃ (ethyl group) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.

| m/z | Relative Intensity | Assignment |

| 195 | Moderate | [M]⁺ (Molecular ion) |

| 166 | Low | [M - C₂H₅]⁺ |

| 150 | High | [M - OC₂H₅]⁺ |

| 120 | Moderate | [M - NO₂ - C₂H₅]⁺ |

| 104 | Moderate | [C₇H₄O]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Synthesis of this compound (Esterification)

This protocol is based on the Fischer esterification of 3-nitrobenzoic acid.

Materials:

-

3-Nitrobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, beaker, and distillation apparatus.

Procedure:

-

In a round-bottom flask, dissolve 3-nitrobenzoic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or distillation under reduced pressure to yield pure this compound.

Infrared (IR) Spectroscopy

Method: Thin Solid Film